2-[2-(4-chlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl 4-methylbenzenesulfonate
Description
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylbenzenesulfonate group
Properties
Molecular Formula |
C22H19ClN2O5S |
|---|---|
Molecular Weight |
458.9g/mol |
IUPAC Name |
[2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H19ClN2O5S/c1-15-6-12-19(13-7-15)31(27,28)30-21-17(4-3-5-20(21)29-2)14-24-25-22(26)16-8-10-18(23)11-9-16/h3-14H,1-2H3,(H,25,26)/b24-14+ |
InChI Key |
OYCMGBLPZKMVOS-ZVHZXABRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)C3=CC=C(C=C3)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl hydrazine with 6-methoxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
- 2-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
Uniqueness
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl 4-methylbenzenesulfonate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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